molecular formula C13H20O4 B4933674 Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate

Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate

Cat. No.: B4933674
M. Wt: 240.29 g/mol
InChI Key: MBSIMLSUBVYWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid-supported catalysts can also enhance the efficiency of the reaction, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate its conversion into active metabolites. The pathways involved in these processes are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-5-6-8(14)10-9(15)7-13(2,3)11(10)12(16)17-4/h10-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSIMLSUBVYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(C(CC1=O)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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